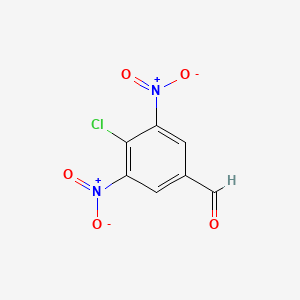

4-Chlor-3,5-Dinitrobenzaldehyd

Übersicht

Beschreibung

4-Chloro-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C7H3ClN2O5 and a molecular weight of 230.56 . It is mainly used in chemical analysis due to its ability to react with glutathione, a tripeptide found in animals, plants, and bacteria.

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrobenzaldehyde consists of a benzene ring substituted with a chlorine atom and two nitro groups, as well as an aldehyde group . The exact mass of the molecule is 229.97300 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3,5-dinitrobenzaldehyde are not detailed in the search results, it’s known that this compound can react with glutathione. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical and Chemical Properties Analysis

4-Chloro-3,5-dinitrobenzaldehyde has a density of 1.686g/cm3, a boiling point of 355ºC at 760 mmHg, and a flash point of 168.5ºC . The compound’s LogP value is 3.01530, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Vorläufer für energiereiche Verbindungen

4-Chlor-3,5-Dinitropyrazol, ein Derivat von 4-Chlor-3,5-Dinitrobenzaldehyd, wird als Vorläufer für vielversprechende unempfindliche energiereiche Verbindungen verwendet . Diese Verbindungen werden in guten Ausbeuten hergestellt und durch IR-, 1H- und 13C-NMR-Spektroskopie, Elementaranalyse und DSC charakterisiert . Die Schlagempfindlichkeit dieser Verbindungen wird mit einer Standard-BAM-Methode bestimmt, und die Detonationseigenschaften werden unter Verwendung experimenteller Dichten und berechneter Bildungsenthalpien ermittelt .

Derivatisierungsmittel in der Chromatographie

4-Chlor-3,5-Dinitrobenztrifluorid (CNBF), ein Derivat von this compound, wird als Derivatisierungsmittel in der Ultrahochleistungsflüssigchromatographie-Tandem-Massenspektrometrie verwendet . Diese Methode wurde für die simultane Bestimmung von 20 freien Aminosäuren in chinesischen Jujube-Datteln entwickelt . Die MS/MS-Bedingungen, die Wahl der mobilen Phase, der Extraktionsprozess und die Matrixeffekte werden im Hinblick auf eine Methode der Optimierung untersucht .

Safety and Hazards

Safety data indicates that exposure to 4-Chloro-3,5-dinitrobenzaldehyde should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Biochemische Analyse

Biochemical Properties

4-Chloro-3,5-dinitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in its interaction with glutathione. Glutathione is a vital antioxidant that protects cells from oxidative stress. The interaction between 4-Chloro-3,5-dinitrobenzaldehyde and glutathione involves the formation of a conjugate, which can be detected and measured in various biochemical assays. This interaction is essential for studying oxidative stress and related cellular processes.

Cellular Effects

4-Chloro-3,5-dinitrobenzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with glutathione, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form conjugates with glutathione can impact the redox state of cells, thereby affecting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of 4-Chloro-3,5-dinitrobenzaldehyde involves its binding interactions with biomolecules, particularly glutathione. The compound reacts with the thiol group of glutathione, forming a stable conjugate. This reaction can inhibit or activate specific enzymes involved in cellular redox regulation. Additionally, 4-Chloro-3,5-dinitrobenzaldehyde can influence gene expression by modulating the activity of transcription factors sensitive to the cellular redox state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3,5-dinitrobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3,5-dinitrobenzaldehyde remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Chloro-3,5-dinitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound can modulate cellular redox states without causing significant toxicity . At high doses, 4-Chloro-3,5-dinitrobenzaldehyde can induce oxidative stress, leading to toxic or adverse effects on cellular function . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on cellular processes.

Metabolic Pathways

4-Chloro-3,5-dinitrobenzaldehyde is involved in metabolic pathways related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases, which facilitate the conjugation of 4-Chloro-3,5-dinitrobenzaldehyde with glutathione. This interaction affects metabolic flux and the levels of metabolites involved in cellular redox regulation.

Transport and Distribution

Within cells and tissues, 4-Chloro-3,5-dinitrobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound’s conjugation with glutathione facilitates its transport to specific cellular compartments. This distribution is crucial for its biochemical activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of 4-Chloro-3,5-dinitrobenzaldehyde is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it exerts its biochemical effects. This localization is essential for understanding the compound’s role in cellular function and its impact on various biochemical pathways.

Eigenschaften

IUPAC Name |

4-chloro-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULAFIJIWWVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546602 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-50-4 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

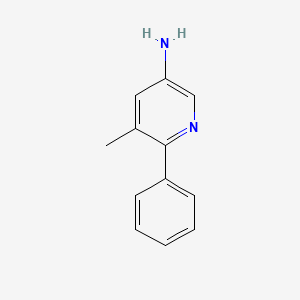

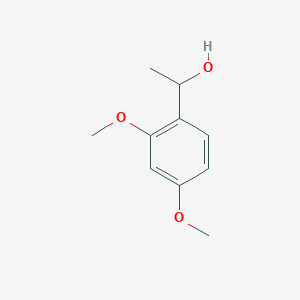

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

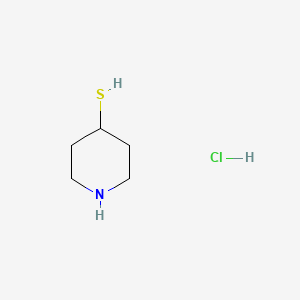

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)